2-(Methylsulfanyl)-4-pteridinamine

Description

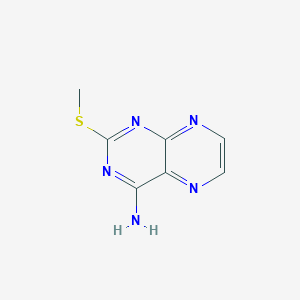

2-(Methylsulfanyl)-4-pteridinamine is a heterocyclic compound featuring a pteridine core substituted with a methylsulfanyl (-SMe) group at position 2 and an amino (-NH₂) group at position 3. Pteridine derivatives are pivotal in medicinal chemistry due to their structural resemblance to folate cofactors and their roles in biological processes such as nucleotide biosynthesis and enzyme inhibition. The methylsulfanyl moiety enhances lipophilicity and may modulate electronic properties, influencing reactivity and binding interactions in biological systems .

Properties

CAS No. |

70779-62-3 |

|---|---|

Molecular Formula |

C7H7N5S |

Molecular Weight |

193.23g/mol |

IUPAC Name |

2-methylsulfanylpteridin-4-amine |

InChI |

InChI=1S/C7H7N5S/c1-13-7-11-5(8)4-6(12-7)10-3-2-9-4/h2-3H,1H3,(H2,8,10,11,12) |

InChI Key |

SSVJGRRULYHDNM-UHFFFAOYSA-N |

SMILES |

CSC1=NC2=NC=CN=C2C(=N1)N |

Canonical SMILES |

CSC1=NC2=NC=CN=C2C(=N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrimidine-Based Analogs

Compounds like 1-[4-chloro-6-(dialkylamino)-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-ones (5) () share the methylsulfanyl substituent on a pyrimidine ring. Unlike pteridine, pyrimidine is a six-membered heterocycle with two nitrogen atoms. The presence of -SMe at position 2 in both systems suggests similar synthetic strategies, such as nucleophilic substitution or cyclocondensation.

Key Data:

Annulated Sulfur-Containing Derivatives

Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13) () demonstrates the incorporation of -SMe into fused heterocycles. Annulation increases steric hindrance and electronic complexity, which may reduce reactivity compared to simpler pteridine derivatives. The -SMe group in such systems often acts as a leaving group or participates in redox reactions, a trait shared with this compound .

Physicochemical and Reactivity Profiles

Electronic Effects

The methylsulfanyl group is electron-donating via resonance (+R effect), which stabilizes adjacent positive charges and influences nucleophilic/electrophilic behavior. In pyrimidine derivatives (), this group facilitates substitution reactions at position 4 (e.g., chloro displacement by amines). For this compound, the electron-rich pteridine core may enhance interactions with biological targets like enzymes or receptors .

Preparation Methods

Formation of Tetrahydropyrimidine Derivatives

The synthesis of 2-(Methylsulfanyl)-4-pteridinamine often begins with the preparation of tetrahydropyrimidine precursors. A documented method involves the reaction of 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one with allyl bromide in dimethylformamide (DMF) under basic conditions (potassium carbonate, 100°C), yielding O4- and N3-allylated intermediates. These intermediates undergo Claisen rearrangement at 200°C to form 5-allyl derivatives, a critical step for introducing the methylthio group. Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while column chromatography with ethyl acetate achieves purification.

Optimization of Leaving Groups

The choice of leaving groups significantly impacts substitution efficiency. Comparative studies show that ditosylate substrates (e.g., 13b in Table 1) outperform dibromides and dimesylates in domino cyclization reactions, achieving 73–84% yields without E2 elimination byproducts. Tosylate groups enhance reactivity due to their superior leaving ability, enabling efficient intramolecular SN2 cyclization under mild conditions (DMF, 60°C).

Cyclization Strategies

Domino Intermolecular-Intramolecular Cyclization

A pivotal advancement involves domino cyclization using sulfonamide-functionalized precursors. For example, treating ditosylate 13b with TsNH2 in DMF at 60°C induces sequential intermolecular substitution and intramolecular ring closure, forming pyrrolidine derivatives in 84% yield. This method avoids elimination side reactions, attributed to the sulfonamide’s ability to stabilize transition states through hydrogen bonding.

Ring Closure via Hydrazine Derivatives

Alternative routes employ hydrazine dihydrochlorides to construct the pteridine core. Reacting 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride yields racemic intermediates, which are resolved via chiral chromatography (Chiralpak column, methanol eluent) to isolate the R-configuration product. This approach highlights the role of stereochemistry in optimizing biological activity.

Purification and Characterization

Chromatographic Techniques

Purification relies heavily on column chromatography. Ethyl acetate (100%) elutes 6-(allyloxy)-2-(benzylthio)-pyrimidin-4-amine with 62% efficiency, while methanol resolves chiral products with >99% enantiomeric excess. These methods ensure high purity, critical for pharmaceutical applications.

Spectroscopic Validation

Structural confirmation employs infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Key IR absorptions at 1642 cm⁻¹ (C=N stretch) and 1336 cm⁻¹ (C-S stretch) confirm functional groups. ¹H NMR spectra reveal characteristic singlet peaks for methylthio groups (δ 2.30 ppm) and aromatic protons (δ 7.24–7.46 ppm).

Comparative Analysis of Synthetic Routes

Table 1 summarizes preparation methods, highlighting yields, conditions, and advantages:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.